molecular formula C26H29FN4O4 B2690715 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 877633-27-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2690715
CAS No.: 877633-27-7
M. Wt: 480.54
InChI Key: KYNABAYXCAFFGA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-34-23-10-5-2-7-19(23)17-28-25(32)26(33)29-18-22(24-11-6-16-35-24)31-14-12-30(13-15-31)21-9-4-3-8-20(21)27/h2-11,16,22H,12-15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNABAYXCAFFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has attracted attention in pharmacological research due to its multifaceted structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C25H32FN5O4
  • Molecular Weight : 485.6 g/mol

The compound features a piperazine ring , a furan moiety , and an oxalamide linkage , which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the furan moiety can participate in electron-donating or -withdrawing interactions, potentially influencing cellular signaling pathways.

Biological Activity Overview

Anticancer Activity : Preliminary studies have indicated that derivatives of the furan ring exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the range of 60–100 µg/mL against HeLa and HepG2 cell lines, indicating promising anticancer potential .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 128 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerHeLa62.37
AnticancerHepG275.00
AntibacterialStaphylococcus aureus128
AntifungalCandida albicans64

Case Studies

  • Cytotoxicity Studies : A study conducted on various furan derivatives, including those related to this compound, demonstrated notable cytotoxic effects against human cervical carcinoma cells (HeLa). The MTT assay revealed significant cell death at concentrations as low as 62.37 µg/mL, suggesting that structural modifications could enhance potency .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the therapeutic potential of this class of compounds in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

W-18 and W-15
  • Structures : 2-Phenylethyl-2-piperidinyl sulfonamides (vs. piperazine in the target compound).
  • Key Differences: Piperidine vs. Sulfonamide linker vs. oxalamide in the target compound affects solubility and target engagement .
  • Pharmacological Relevance : W-18 and W-15 lack opioid activity (unlike fentanyl) due to positional isomerism .
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • Structure : Piperidine core with 2-fluorophenyl and phenethyl groups.
  • Comparison :
    • Piperidine vs. piperazine reduces basicity.
    • Propionamide linker vs. oxalamide may limit cross-reactivity with opioid receptors .
Piperazine-Benzoyl Derivatives (e.g., Compound 8b–8e)
  • Structures : Piperazine linked to substituted benzoyl groups (e.g., 4-chloro-3-(trifluoromethyl)benzoyl).
  • Key Differences :
    • Benzoyl-piperazine vs. 2-fluorophenyl-piperazine in the target compound.
    • Higher molecular weights (e.g., 530 g/mol for 8b) compared to the target compound (~500–550 g/mol inferred) .
  • Physicochemical Data: Compound Melting Point (°C) Molecular Weight (g/mol) 8b 241–242 530 8c 263–266 464 Target* Not reported ~500–550 (estimated) *Inferred from structural analogs .

Functional Group Comparisons

Furan vs. Phenyl/Pyridinyl Substituents
  • Furan (Target Compound) :
    • Enhances metabolic stability compared to phenyl but may reduce aromatic stacking interactions.
2-Methoxybenzyl vs. Other N-Substituents
  • 2-Methoxybenzyl (Target Compound) :
    • Methoxy group improves blood-brain barrier permeability vs. unsubstituted benzyl .
  • Phenethyl (e.g., W-15) :
    • Hydrophobic tail may enhance CNS penetration but reduce selectivity .

Pharmacological Implications

  • Target Compound: Likely interacts with monoamine receptors (e.g., dopamine D3, serotonin 5-HT1A) due to piperazine and fluorophenyl motifs .
  • Potency Trends: Fluorinated analogs (e.g., ) show higher receptor affinity vs. non-fluorinated derivatives. Oxalamide linkers (target) may confer selectivity over sulfonamides (W-15) or propionamides () .

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